Unveiling the Natural Sources and Bioactive Potential of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Guide
Unveiling the Natural Sources and Bioactive Potential of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the natural sources, experimental analysis, and potential biological activities of the flavonoid 3'',4''-Di-O-p-coumaroylquercitrin. While direct quantitative data for this specific compound remains limited in publicly available literature, this document compiles extensive information on its primary plant source, methodologies for its extraction and characterization, and inferred biological activities based on its constituent molecules. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of 3'',4''-Di-O-p-coumaroylquercitrin
The primary identified natural source of 3'',4''-Di-O-p-coumaroylquercitrin is the Chinese hawthorn, Crataegus pinnatifida Bge., a plant belonging to the Rosaceae family. The leaves and fruits of this species are rich in a diverse array of flavonoids, including various quercetin (B1663063) derivatives. While numerous phytochemical studies have been conducted on Crataegus pinnatifida, a specific quantitative analysis detailing the concentration of 3'',4''-Di-O-p-coumaroylquercitrin is not extensively reported. However, the presence of a wide range of other flavonoid glycosides and their acylated derivatives has been confirmed through advanced analytical techniques.
Table 1: Quantitative Data of Major Flavonoids in Crataegus pinnatifida
While specific data for 3'',4''-Di-O-p-coumaroylquercitrin is not available, the following table summarizes the concentrations of other key flavonoids found in the fruits and leaves of Crataegus pinnatifida to provide a contextual understanding of the plant's phytochemical profile.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Reference |
| Rutin | Fruits | 0.07 - 1.24 | [1] |
| Hyperoside | Fruits | 0.03 - 0.62 | [1] |
| Chlorogenic Acid | Fruits | 0.16 - 0.65 | [1] |
| Vitexin-2''-O-rhamnoside | Leaves | 4.48 - 5.61 | [2] |
| Quercetin-3-O-galactoside | Leaves | ~2.19 | [2] |
Experimental Protocols
The extraction, isolation, and characterization of 3'',4''-Di-O-p-coumaroylquercitrin from Crataegus pinnatifida would follow established methodologies for acylated flavonoid glycosides.
Extraction
A general protocol for the extraction of flavonoids from Crataegus pinnatifida plant material (leaves or fruits) is as follows:
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Sample Preparation: Air-dried and powdered plant material is used as the starting material.
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Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often in a solution with water (e.g., 70% methanol).
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Extraction Method: Maceration, sonication, or Soxhlet extraction can be employed to maximize the extraction efficiency. The process is usually repeated multiple times to ensure complete extraction of the target compounds.
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Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract, containing a complex mixture of phytochemicals, requires further separation and purification to isolate 3'',4''-Di-O-p-coumaroylquercitrin.
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Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
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Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and polyamide. A gradient elution with a solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape).
Characterization and Quantification
The structure and quantity of the isolated compound are determined using modern analytical techniques.
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Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This is a powerful technique for the identification and quantification of flavonoids.
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Chromatographic Conditions: A C18 column is typically used with a gradient elution of mobile phases such as 0.1% formic acid in water (A) and acetonitrile (B).
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Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments, which helps in structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for the definitive structural elucidation of the isolated compound, providing detailed information about the arrangement of protons and carbons in the molecule.
